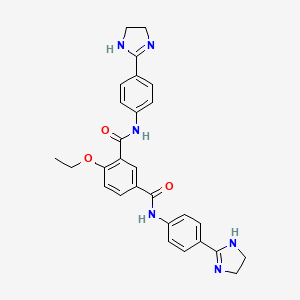![molecular formula C26H22O B14730310 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one CAS No. 5705-76-0](/img/structure/B14730310.png)
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by its complex structure, which includes a naphthalene ring, a phenyl ring, and a propanone group
Preparation Methods
The synthesis of 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and selectivity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. These methods often employ advanced techniques such as microwave-assisted synthesis and high-pressure reactors to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one can be compared with other similar compounds, such as:
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have similar structural features and exhibit comparable biological activities.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate:
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it a valuable compound for various research applications.
Properties
CAS No. |
5705-76-0 |
|---|---|
Molecular Formula |
C26H22O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[2-(naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C26H22O/c27-26(17-15-20-8-2-1-3-9-20)25-13-7-6-12-24(25)19-21-14-16-22-10-4-5-11-23(22)18-21/h1-14,16,18H,15,17,19H2 |
InChI Key |
IRIVDMWFHAIPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)
![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)






![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)





